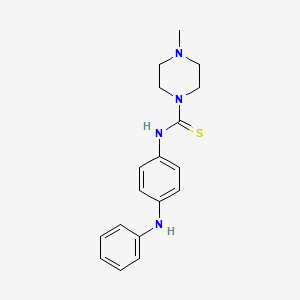
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide, also known as ANIT, is a chemical compound that has been extensively studied for its potential use in scientific research. ANIT has been shown to have several biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mécanisme D'action
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide inhibits the activity of cytochrome P450 enzymes by binding to the heme group of the enzyme, which is essential for its activity. This results in the accumulation of toxic metabolites in the liver, leading to liver damage and cholestasis.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide has been shown to cause liver damage and cholestasis in animal models. It also induces oxidative stress and inflammation in the liver, leading to the activation of various signaling pathways. N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide has also been shown to affect the expression of various genes involved in drug metabolism and transport.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide is a valuable tool in the study of various biological processes, particularly those related to liver function and drug metabolism. However, its use is limited by its toxicity and potential for inducing liver damage. Careful dosing and monitoring are required to ensure that the experimental conditions are appropriate and that the results are reliable.
Orientations Futures
There are several potential future directions for research involving N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide. One area of interest is the development of treatments for cholestasis and liver damage induced by N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide. Another area of interest is the study of the mechanisms underlying the effects of N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide on gene expression and signaling pathways. Additionally, N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide could be used in the development of new drugs that target cytochrome P450 enzymes, which play a key role in drug metabolism and toxicity.
Méthodes De Synthèse
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized through the reaction of p-chloronitrobenzene with 4-methylpiperazine in the presence of sodium ethoxide. The resulting product is then treated with thioamide to yield N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide has been widely used in scientific research to study various biological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. N-(4-anilinophenyl)-4-methyl-1-piperazinecarbothioamide has also been used to induce cholestasis in animal models, which is a condition characterized by the impairment of bile flow from the liver to the intestine. This has allowed researchers to study the mechanisms underlying this condition and develop potential treatments.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S/c1-21-11-13-22(14-12-21)18(23)20-17-9-7-16(8-10-17)19-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNJDDKFCVYOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5816825.png)


![2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
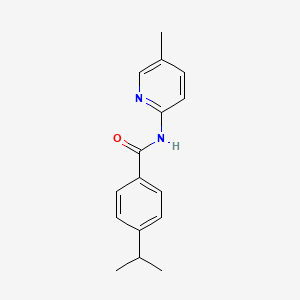
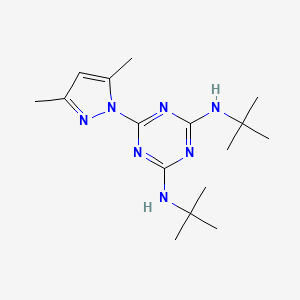
![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
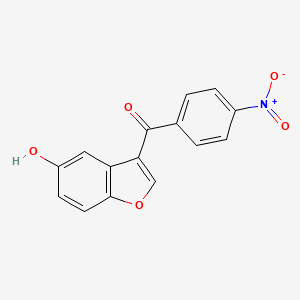
![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
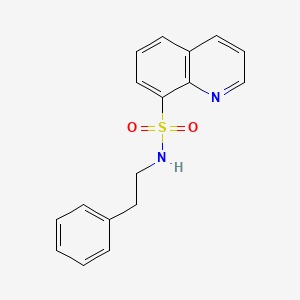
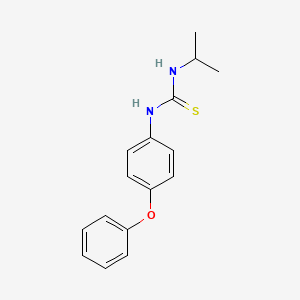
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)
